molecular formula C5H5NS2 B13879725 3,4-Pyridinedithiol CAS No. 66242-97-5

3,4-Pyridinedithiol

Cat. No.: B13879725
CAS No.: 66242-97-5
M. Wt: 143.2 g/mol
InChI Key: PTPFIWLJAOWVTA-UHFFFAOYSA-N
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Description

3,4-Pyridinedithiol is a heterocyclic compound with the molecular formula C5H5NS2. It is characterized by the presence of two thiol groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinedithiol typically involves the deprotection of 3-alkoxypyridinol derivatives. One common method includes the use of trifluoromethyl-substituted 4-hydroxypyridine precursors, which are deprotected to yield pyridine-3,4-diol derivatives . The reaction conditions often involve the use of lithiated alkoxyallenes, nitriles, and carboxylic acids.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar deprotection techniques as mentioned above. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedithiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form pyridine derivatives with altered thiol functionalities.

    Substitution: The thiol groups can participate in substitution reactions, often forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include disulfides, thioethers, and various pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Pyridinedithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Pyridinedithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins. The compound can also act as a ligand, coordinating with metal ions and influencing their reactivity .

Comparison with Similar Compounds

    3,4-Diaminopyridine: Used in the treatment of certain neurological disorders.

    Pyridine-3,4-diol: A precursor in the synthesis of various heterocyclic compounds.

    Pyridine-3,4-dithiol: Similar in structure but with different reactivity due to the presence of additional thiol groups.

Uniqueness: 3,4-Pyridinedithiol is unique due to its dual thiol groups, which provide distinct reactivity and make it a versatile compound in both synthetic and applied chemistry .

Properties

CAS No.

66242-97-5

Molecular Formula

C5H5NS2

Molecular Weight

143.2 g/mol

IUPAC Name

3-sulfanyl-1H-pyridine-4-thione

InChI

InChI=1S/C5H5NS2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)

InChI Key

PTPFIWLJAOWVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=S)S

Origin of Product

United States

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